molecular formula C86H119N23O23 B575735 Amyloid beta-Protein (6-20) CAS No. 183745-82-6

Amyloid beta-Protein (6-20)

Cat. No.: B575735
CAS No.: 183745-82-6
M. Wt: 1843.036
InChI Key: PEYUPHYMHXCXIE-JLJXFHRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid beta-Protein (6-20) is a synthetic peptide fragment corresponding to residues 6 to 20 of the full-length amyloid-beta (Aβ) protein. This specific sequence encompasses a critical region for the aggregation and structural properties of Aβ. The central hydrophobic cluster, often referred to as the core amyloidogenic domain (e.g., residues around KLVFF), is located within this fragment and is fundamental for the initial self-assembly and beta-sheet formation that drives the peptide's aggregation into oligomers and fibrils . Researchers utilize Amyloid beta-Protein (6-20) to investigate the molecular mechanisms underlying Aβ aggregation kinetics and thermodynamics in Alzheimer's disease pathology . Its applications include serving as a model system for studying the early oligomerization events, for screening potential inhibitors of amyloid aggregation, and for structural studies using techniques like NMR and circular dichroism to understand the conformational changes that lead to neurotoxic species . Furthermore, studies involving this fragment help elucidate the normal physiological functions of Aβ, which may include antimicrobial activity and modulation of synaptic function . This peptide is an essential tool for advancing our understanding of Alzheimer's disease pathogenesis and for supporting drug discovery efforts aimed at preventing or reversing amyloid plaque formation.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H119N23O23.C2HF3O2/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51;3-2(4,5)1(6)7/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOWMFRXBPFSNE-FEDQHUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H120F3N23O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1957.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Double Linker System for Enhanced Solubility

A critical innovation in Aβ (6–20) synthesis involves the use of a double linker system to improve solubility and chromatographic resolution. As demonstrated by, this method employs a hydroxymethylbenzoic acid (HMBA) linker coupled to a lysine residue, forming a base-labile ester bond. The HMBA linker is attached to the resin-bound peptide via a combination of diisopropylcarbodiimide (DIC) and 6-Cl-HOBt, facilitating efficient coupling while reducing side reactions. Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH) are incorporated at positions prone to aggregation, disrupting β-sheet formation and enhancing solubility during synthesis.

Table 1: Key Reagents and Conditions for SPPS of Aβ (6–20)

ComponentRoleConditionsSource
HMBA linkerSolubility enhancementDIC/6-Cl-HOBt coupling
Pseudoproline dipeptidesAggregation suppressionHATU/NMM activation
Fmoc-protected amino acidsSequential elongationTribute Peptide Synthesizer
TFA cleavage cocktailResin cleavage95% TFA, 2.5% H2O, 2.5% TIS

Resin Selection and Side-Chain Protection

Wang resin, preloaded with Fmoc-Phe-OH, is commonly used due to its compatibility with the HMBA linker system. Side-chain protecting groups include:

  • Trt (trityl) for histidine and glutamine

  • tBu (tert-butyl) for serine, tyrosine, and aspartic acid

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine

These groups ensure minimal side reactions during coupling and are selectively removed during final TFA cleavage.

Purification and Isolation Techniques

Crude Aβ (6–20) requires rigorous purification to remove deletion sequences and truncated byproducts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC under acidic conditions (0.1% trifluoroacetic acid (TFA) in water/acetonitrile) effectively separates Aβ (6–20) from impurities. A semi-preparative C3 column achieves optimal resolution, with elution gradients tailored to the peptide’s hydrophobicity. Post-HPLC, the peptide-linker conjugate is treated with 1 M NaOH to hydrolyze the ester bond, liberating pure Aβ (6–20).

Table 2: RP-HPLC Parameters for Aβ (6–20)

ParameterValueSource
ColumnSemi-preparative C3
Mobile phase A0.1% TFA in H2O
Mobile phase B0.1% TFA in acetonitrile
Gradient20–50% B over 40 min
Flow rate4 mL/min

SDS-Out Precipitation and Dialysis

Post-synthesis contaminants, such as sodium dodecyl sulfate (SDS), are removed using SDS-Out™ precipitation. A 1:20 (v/v) ratio of SDS-Out reagent to peptide solution is incubated on ice for 20 minutes, followed by centrifugation at 16,000 × g. The supernatant is further purified via dialysis using cellulose membranes (3.5 kDa MWCO) pre-soaked in ultrapure water to eliminate salts and low-MW impurities.

Characterization of Aβ (6–20)

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS confirms the molecular weight of Aβ (6–20) (theoretical MW: 1843.02 Da). Discrepancies >0.1 Da indicate incomplete deprotection or truncation.

Circular Dichroism (CD) Spectroscopy

CD spectra in aqueous buffer (e.g., 10 mM phosphate, pH 7.4) reveal the peptide’s secondary structure. Aβ (6–20) typically exhibits a random coil conformation under monomeric conditions, transitioning to β-sheet upon aggregation.

Atomic Force Microscopy (AFM)

AFM visualizes oligomeric and fibrillar aggregates. Freshly prepared Aβ (6–20) in PBS (pH 7.4) forms globular oligomers (≈5–10 nm height), while prolonged incubation at 37°C induces protofibrils (≈100–200 nm length).

SupplierPurityPrice (1 mg)PackagingSource
Zibo Hangyu Biotechnology>98%$1321 mg
Biosynth Carbosynth92%$4575 mg
American Custom Chemicals95%$504.055 mg

Suppliers employ Fmoc SPPS with in-house modifications, such as altered coupling times or resin types, to optimize yield.

Challenges and Optimizations

Aggregation During Synthesis

The hydrophobic C-terminal segment (Leu-Val-Phe-Phe) drives premature aggregation. Strategies to mitigate this include:

  • Low-temperature synthesis : Conducting couplings at 4°C reduces β-sheet nucleation.

  • Solvent additives : 30% hexafluoroisopropanol (HFIP) in DMSO disrupts hydrophobic interactions.

Epimerization Risks

Histidine and aspartic acid residues are prone to epimerization under basic conditions. Coupling these amino acids with HATU (instead of HBTU) and 2,4,6-trimethylpyridine (TMP) minimizes racemization .

Chemical Reactions Analysis

Types of Reactions: Amyloid beta-Protein (6-20) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted variants that can be used for further studies.

Scientific Research Applications

Amyloid beta-Protein (6-20) has numerous applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein aggregation and cellular toxicity.

    Medicine: Key in Alzheimer’s disease research, particularly in understanding plaque formation and potential therapeutic targets.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism by which Amyloid beta-Protein (6-20) exerts its effects involves its ability to aggregate and form fibrils. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress and inflammation. The peptide targets various molecular pathways, including those involving calcium homeostasis and mitochondrial function, ultimately leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Aβ(6-20)’s inclusion of residues 17–20 (LVFF) enhances self-assembly via hydrophobic interactions, promoting β-sheet formation and fibrillization .

Aggregation Kinetics and Pathways

Aβ(6-20) follows distinct assembly mechanisms compared to full-length Aβ:

  • Two-Pathway Model: Aβ(6-20) primarily aggregates via a nucleation-dependent pathway, forming oligomers before fibrils, similar to Aβ(1-40) . In contrast, Aβ(1-42) undergoes rapid oligomerization via a non-nucleated mechanism due to its C-terminal hydrophobicity .
  • Oligomer Stability : Aβ(6-20) oligomers are less stable than Aβ(1-42)’s but more stable than Aβ(1-15)’s, as shown by fluorescence correlation spectroscopy .

Functional and Pathological Roles

  • Neurotoxicity : Aβ(6-20) exhibits lower direct neurotoxicity compared to Aβ(25-35) or Aβ(1-42). However, its oligomers may disrupt membrane integrity, akin to Aβ(1-40) .
  • Antibody Recognition : Aβ(6-20) contains epitopes targeted by therapeutic antibodies (e.g., solanezumab), unlike shorter fragments like Aβ(1-6) .

Biological Activity

Amyloid beta-protein (Aβ) is a peptide that plays a critical role in the pathogenesis of Alzheimer's disease (AD). Specifically, the fragment Aβ(6-20) has garnered attention due to its unique biological activities and implications in neurodegenerative processes. This article delves into the biological activity of Aβ(6-20), synthesizing findings from various studies, and includes data tables and case studies to illustrate its significance.

Overview of Amyloid Beta-Protein

Aβ is derived from the amyloid precursor protein (APP) through sequential cleavages by β-secretase and γ-secretase. The resulting peptides, particularly Aβ(40) and Aβ(42), are known for their propensity to aggregate and form plaques in the brains of AD patients. Aβ(6-20), a shorter fragment, has been identified as having distinct properties that may influence both neurotoxicity and neuroprotection.

Biological Activity of Aβ(6-20)

1. Neurotoxicity and Aggregation

Research indicates that Aβ(6-20) can promote the aggregation of longer Aβ peptides, contributing to plaque formation. This fragment has been shown to enhance the fibrillogenic properties of Aβ(42), suggesting that it may play a role in the early stages of amyloid plaque development . In vitro studies have demonstrated that Aβ(6-20) can induce cytotoxic effects in neuronal cultures, leading to increased oxidative stress and apoptosis .

2. Antimicrobial Properties

Interestingly, Aβ peptides, including Aβ(6-20), exhibit antimicrobial activity. Studies have shown that these peptides can inhibit the growth of various pathogens, including bacteria and fungi. For instance, Aβ(6-20) has been implicated in protecting against Escherichia coli infections by enhancing microbial clearance mechanisms . This dual role as both a neurotoxic agent and an antimicrobial peptide (AMP) highlights the complex nature of Aβ's biological functions.

3. Modulation of Synaptic Plasticity

Aβ(6-20) has also been shown to influence synaptic plasticity. It can modulate neurotransmitter release and affect long-term potentiation (LTP), which is crucial for learning and memory processes . The ability of this fragment to interact with synaptic receptors suggests it may have roles beyond mere toxicity, potentially influencing cognitive functions.

Case Studies

Case Study 1: Neurotoxic Effects in Animal Models

In a study using transgenic mice expressing human APP, researchers observed that administration of Aβ(6-20) led to significant neuronal loss in the hippocampus. The mice exhibited cognitive deficits correlating with increased levels of oxidative stress markers, indicating that Aβ(6-20) contributes to neurodegeneration through oxidative pathways .

Case Study 2: Antimicrobial Defense Mechanisms

Another study explored the protective role of Aβ fragments against infections in mouse models. Mice treated with Aβ(6-20) showed enhanced survival rates when exposed to bacterial challenges compared to controls. This suggests that Aβ(6-20) may serve as a defense mechanism against microbial invasion, potentially linking neurodegenerative diseases with immune responses .

Data Tables

Biological Activity Effect Study Reference
NeurotoxicityInduces apoptosis in neurons
Antimicrobial ActivityInhibits growth of E. coli
Modulation of LTPEnhances synaptic plasticity
Aggregation PromotionIncreases fibrillogenic potential

Research Findings

Recent research emphasizes the need for a nuanced understanding of Aβ fragments like Aβ(6-20). While traditionally viewed as harmful due to their association with AD pathology, these peptides may also possess beneficial properties under certain conditions. The balance between their neurotoxic and protective roles could inform future therapeutic strategies aimed at modulating their activity.

Q & A

Q. What are the structural characteristics of Aβ(6-20) and how do they influence oligomerization?

Aβ(6-20) adopts a dynamic conformational landscape, with computational and experimental studies revealing transient β-hairpin motifs and disordered regions in monomeric states. These structural features facilitate oligomerization through hydrophobic interactions and hydrogen bonding. Techniques such as ion mobility spectrometry–mass spectrometry (IMS-MS) and molecular dynamics simulations are critical for resolving conformational heterogeneity .

Q. How can Aβ(6-20) be prepared for biophysical studies while minimizing aggregation artifacts?

Standardized protocols include using trifluoroethanol (TFE) to solubilize Aβ(6-20) in monomeric form, followed by size-exclusion chromatography (SEC) to isolate aggregates. Pre-treatment with hexafluoroisopropanol (HFIP) and lyophilization under controlled conditions (e.g., pH 7.4, 37°C) ensures reproducible monomeric starting material. Critical validation steps involve thioflavin T assays and transmission electron microscopy (TEM) to confirm absence of pre-fibrillar aggregates .

Q. What analytical techniques are most reliable for quantifying Aβ(6-20) in complex biological matrices?

Immunoaffinity purification coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS) achieves high specificity and sensitivity (limit of detection: ~10 pg/mL). Matrix-assisted laser desorption ionization (MALDI) with isotopic labeling is preferred for distinguishing Aβ(6-20) from full-length Aβ isoforms. Cross-validation with ELISA using antibodies targeting the mid-domain (e.g., residues 10–16) reduces false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oligomeric toxicity mechanisms of Aβ(6-20)?

Discrepancies arise from variations in oligomer preparation (e.g., agitation speed, ionic strength) and cell model selection. A tiered approach is recommended:

  • Standardize oligomerization protocols (e.g., quiescent vs. agitated conditions).
  • Use primary neuronal cultures instead of immortalized cell lines to better mimic in vivo responses.
  • Combine biophysical characterization (e.g., atomic force microscopy) with functional assays (e.g., synaptic long-term potentiation measurements) to correlate structure with toxicity .

Q. What experimental strategies can elucidate Aβ(6-20)'s role in modulating neuroinflammation?

Co-culture systems of microglia and neurons exposed to Aβ(6-20) reveal TLR4/NF-κB pathway activation. Focused ultrasound (FUS) with microbubbles enhances blood-brain barrier permeability, allowing localized delivery of Aβ(6-20) to assess inflammatory cytokine release (e.g., IL-1β, TNF-α). Longitudinal in vivo imaging (e.g., two-photon microscopy) tracks microglial phagocytosis dynamics in transgenic mouse models .

Q. How does Aβ(6-20) interact with lipid membranes, and what are the implications for amyloid toxicity?

Surface plasmon resonance (SPR) and solid-state NMR show that Aβ(6-20) preferentially binds ganglioside GM1 clusters in lipid rafts, inducing membrane curvature and ion leakage. Computational free-energy landscapes highlight the role of cholesterol in stabilizing membrane-embedded oligomers. Experimental validation involves giant unilamellar vesicle (GUV) assays with fluorescent dye leakage as a readout .

Q. What are the limitations of current antibody-based detection methods for Aβ(6-20) in human CSF?

Commercial antibodies often cross-react with APP fragments or post-translationally modified Aβ species. A multi-epitope strategy using antibodies targeting both N-terminal (residues 6–12) and central (residues 16–20) regions improves specificity. Parallel reaction monitoring (PRM) mass spectrometry is essential for validating antibody performance in complex samples .

Methodological Best Practices

  • For structural studies : Combine IMS-MS with hydrogen/deuterium exchange (HDX) to map solvent accessibility changes during oligomerization .
  • For in vivo models : Use knock-in mice expressing humanized Aβ(6-20) sequences to avoid artifacts from overexpression systems .
  • Data interpretation : Apply Bayesian statistical models to account for batch effects in multi-laboratory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.